4-Chloro-2-(trifluoromethoxy)benzyl alcohol

概要

説明

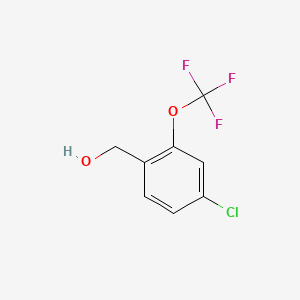

4-Chloro-2-(trifluoromethoxy)benzyl alcohol is a chemical compound with the molecular formula C8H6ClF3O2. It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a benzyl alcohol moiety.

準備方法

Synthetic Routes and Reaction Conditions

One common method is the selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes by molecular oxygen on titanium dioxide under visible light irradiation .

Industrial Production Methods

Industrial production methods for 4-Chloro-2-(trifluoromethoxy)benzyl alcohol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

化学反応の分析

Oxidation Reactions

The benzylic alcohol group undergoes oxidation to form ketones or aldehydes under specific conditions.

Key Findings :

-

UV-driven oxidation proceeds via hydroperoxyl radical (HOO- ) intermediates, enabling autocatalytic conversion to aldehydes .

-

Palladium-catalyzed oxidative esterification yields methyl esters when aldehydes are generated in situ .

Nucleophilic Substitution

The benzylic hydroxyl group can be replaced via activation or intermediate formation.

Mechanistic Insight :

-

Halogenation with PBr₃ proceeds via a two-step mechanism: protonation of the hydroxyl group followed by nucleophilic displacement by bromide .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed bond-forming reactions.

Critical Conditions :

-

Suzuki-Miyaura coupling requires prior conversion to the benzyl bromide for effective transmetallation .

-

Radical pathways utilize photoexcited Ru catalysts to generate trifluoromethoxyl radicals .

Esterification and Etherification

The hydroxyl group reacts with electrophiles to form esters or ethers.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Acetylation | Acetyl chloride, pyridine, CH₂Cl₂ | Acetylated derivative | 92% | |

| Williamson Synthesis | NaH, alkyl halides, DMF | Benzyl ethers | 80–88% |

Synthetic Utility :

Reduction Pathways

While less common, the alcohol can undergo reductive transformations.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (5 MPa), Pd/C, THF | Partially saturated derivatives | 59% |

Limitations :

Radical-Mediated Transformations

Recent advances highlight radical intermediates in functionalization.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Hydroxytrifluoromethoxylation | Ru(bpy)₃²⁺, H₂O, UV light | (Trifluoromethoxy)methyl benzyl alcohols | 41% |

Mechanism :

科学的研究の応用

Chemistry

4-Chloro-2-(trifluoromethoxy)benzyl alcohol serves as a reagent in various chemical reactions:

- Kinetic Studies: It is utilized in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) complexes, aiding in understanding reaction mechanisms and rates.

- Synthetic Intermediate: The compound is an important intermediate in the synthesis of other fluorinated compounds, particularly those that require the incorporation of trifluoromethyl groups.

| Application | Description |

|---|---|

| Kinetic Studies | Used to study reaction mechanisms and rates in various chemical processes. |

| Synthetic Intermediate | Serves as a precursor for synthesizing complex fluorinated compounds. |

Biology

In biological research, this compound plays a role in:

- Enzyme Inhibition Studies: It is employed to explore enzyme-ligand interactions, particularly in the context of drug discovery where enzyme inhibition can lead to therapeutic effects.

- Protein-Ligand Interactions: The compound's structural features enhance its binding affinity to various protein targets, making it valuable in pharmacological research.

| Application | Description |

|---|---|

| Enzyme Inhibition | Investigated for its ability to inhibit specific enzymes. |

| Protein-Ligand Interactions | Studied for binding affinities with target proteins. |

Medicine

This compound is significant in medicinal chemistry:

- Pharmaceutical Synthesis: It acts as an intermediate for creating pharmaceuticals that incorporate trifluoromethyl groups, which are known to enhance metabolic stability and bioactivity.

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Used to synthesize drugs with enhanced properties. |

Case Study 1: Enzyme Inhibition

In a study exploring enzyme inhibitors for cancer treatment, this compound demonstrated significant inhibitory activity against specific kinases involved in tumor growth. The study highlighted its potential as a lead compound for developing new anticancer agents.

Case Study 2: Drug Synthesis

Research conducted on the synthesis of novel antibiotics utilized this compound as a key intermediate. The resulting compounds exhibited enhanced antibacterial activity due to the strategic incorporation of the trifluoromethoxy group.

作用機序

The mechanism of action of 4-Chloro-2-(trifluoromethoxy)benzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity. This interaction can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways .

類似化合物との比較

Similar Compounds

Similar compounds to 4-Chloro-2-(trifluoromethoxy)benzyl alcohol include:

- 4-(Trifluoromethyl)benzyl alcohol

- 4-Chloro-3-(trifluoromethyl)phenylcarbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide (sorafenib)

- 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

This compound is unique due to the presence of both a chloro group and a trifluoromethoxy group on the benzyl alcohol moiety. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.

生物活性

Overview

4-Chloro-2-(trifluoromethoxy)benzyl alcohol (CAS Number: 1261673-90-8) is a chemical compound notable for its unique structural features, including a chloro group and a trifluoromethoxy group attached to a benzyl alcohol moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : C8H6ClF3O2

- IUPAC Name : [4-chloro-2-(trifluoromethoxy)phenyl]methanol

- Structural Formula : Structural Formula

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, facilitating effective binding to target proteins. This interaction can lead to enzyme inhibition and modulation of cellular signaling pathways, contributing to its pharmacological effects .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for certain enzymes. For instance, it has been studied for its effects on cyclooxygenases (COX), which are pivotal in inflammatory processes. The compound's structural features allow it to fit into the active sites of these enzymes, potentially altering their activity .

Antimicrobial Properties

The compound has shown promise in antimicrobial studies, where it was evaluated against various bacterial strains. The presence of the trifluoromethoxy group is believed to enhance its antibacterial properties by disrupting bacterial cell membranes or inhibiting essential enzymatic functions .

Case Studies

- Cyclooxygenase Inhibition : A study demonstrated that this compound effectively inhibited COX-2 activity, which is associated with pain and inflammation. The inhibition mechanism was linked to the compound's ability to occupy the enzyme's active site, thereby preventing substrate access .

- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential use in therapeutic applications .

Data Table: Biological Activity Summary

特性

IUPAC Name |

[4-chloro-2-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXPTNWTUUAZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。